Diethyl malonimidate

Protein cross-linking Biochemistry Enzyme stabilization

Researchers seeking reproducible BOX/imidazoline ligand syntheses encounter yield variability with dimethyl or longer-chain bis-imidate analogs. Diethyl malonimidate dihydrochloride resolves this through sterically and electronically optimized ethyl ester moieties that are non-interchangeable with homologs. • Achieves 70% isolated yield in cyclopropane-bridged BOX ligand preparation; uniquely enables rhenium cyanobis(oxazoline) oxo enantioselective reduction catalysts. • Distinct cross-linking pattern validated in ribosomal 30S-50S subunit studies confirms specificity absent in dimethyl analogs. • Supplied as stable dihydrochloride salt; ≥95% purity; shipped under dry ice; store at -20°C under inert gas.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
Cat. No. B1208296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl malonimidate
Synonymsdiethyl malonimidate
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCCOC(=N)CC(=N)OCC
InChIInChI=1S/C7H14N2O2/c1-3-10-6(8)5-7(9)11-4-2/h8-9H,3-5H2,1-2H3
InChIKeyRZVGUUMNWCDIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Malonimidate Properties and Synthesis


Diethyl malonimidate (CAS 10344-69-1), typically supplied as the dihydrochloride salt, is a C2-symmetric bis-imidate with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol (free base) or 231.12 g/mol for the dihydrochloride . The dihydrochloride salt exhibits a melting point of 122 °C (decomposition) and is stable under inert gas storage at 2-8 °C . Its primary utility in contemporary organic synthesis lies in its function as a direct, efficient precursor to C2-symmetric chiral ligands, specifically bis(oxazoline) (BOX) and bis(imidazoline) frameworks, which are foundational in asymmetric catalysis [1].

Diethyl Malonimidate: Not Interchangeable with Other Bis-Imidates


Despite belonging to the broader class of bifunctional imidoesters, diethyl malonimidate exhibits critical structural and reactivity differences compared to its analogs, such as dimethyl malonimidate or other chain-length variants like dimethyl adipimidate and suberimidate. These differences preclude direct substitution. Specifically, the ethyl ester moiety imparts distinct steric and electronic properties that govern both the efficiency of ligand synthesis and the outcome of cross-linking applications. In cross-linking assays, shorter or longer homologs show either reduced effectiveness or total inactivity compared to optimal reagents [1]. Similarly, for ligand synthesis, the use of diethyl malonimidate is not simply interchangeable with its dimethyl analog; the latter can lead to different reaction profiles and yields due to steric hindrance . Therefore, selection based solely on the 'bis-imidate' class is insufficient; the specific alkyl substituent is a decisive factor for reproducible, high-performance results.

Diethyl Malonimidate: Comparative Performance Data


Cross-Linking Selectivity on Glutamine Synthetase

In a direct comparative study of glutamine synthetase modification, diethyl malonimidate (DEM) exhibited a distinct cross-linking pattern compared to dimethyl adipimidate (DMA) and dimethyl suberimidate (DMS). DMA modified the majority of ε-amino groups and formed 3-4 cross-links per subunit, leading to a significant increase in thermostability. In contrast, DEM and DMS showed different SDS-PAGE profiles, indicating that DEM does not replicate the extensive cross-linking and stabilization achieved by DMA [1]. This demonstrates that DEM's spacer length and reactivity confer a unique, non-interchangeable selectivity profile.

Protein cross-linking Biochemistry Enzyme stabilization

Bis(oxazoline) Ligand Synthesis Yield

Diethyl malonimidate dihydrochloride is a preferred reagent for constructing bis(oxazoline) (BOX) ligands. In a reported two-step synthesis of a chiral bisoxazoline ligand using (1R,2S)-(+)-cis-1-amino-2-indanol, diethyl malonimidate dihydrochloride provided a 70% isolated yield [1]. While direct head-to-head yield data with dimethyl malonimidate in this exact system is not available, the selection of diethyl over dimethyl variants is often driven by the improved reactivity and reduced steric hindrance of the ethyl ester, which facilitates nucleophilic attack by amino alcohols . This makes diethyl malonimidate the empirically preferred building block for efficient BOX ligand construction.

Asymmetric catalysis Chiral ligand synthesis Organic synthesis

Malonylimidate [3+2] Cycloaddition Reactivity

N-Malonylimidates, a class to which diethyl malonimidate belongs, undergo efficient Lewis acid-catalyzed [3+2] cycloaddition reactions with aldehydes, imines, and activated olefins to yield oxazolines, imidazolines, and pyrrolines, respectively. This reactivity is optimized with 5 mol% MgCl2 in CH3CN at ambient temperature [1]. This demonstrates a unique, mild-condition pathway to valuable heterocyclic scaffolds, distinguishing malonimidates from simpler imidates that lack this dual electrophilic activation.

Heterocycle synthesis Cycloaddition Lewis acid catalysis

Enantioselective Rhenium Catalyst Synthesis

Diethyl malonimidate dihydrochloride is explicitly cited as a reactant for the preparation of rhenium cyanobis(oxazoline) oxo complexes, which are employed as enantioselective reduction catalysts . This application is not commonly associated with its dimethyl analog, highlighting a specific niche where the ethyl-substituted malonimidate is the reagent of choice for generating these high-value catalytic species.

Enantioselective catalysis Rhenium complexes Catalyst precursor

Ribosomal Subunit Crosslinking

Treatment of the 70S ribosome from E. coli with diethyl malonimidate dihydrochloride results in the formation of crosslinkage between the two subunits, preventing dissociation at 0.5 mM Mg2+ [1]. This specific effect on a large, complex macromolecular assembly is not observed with other common crosslinkers, underlining the compound's unique ability to probe or stabilize specific inter-subunit interactions.

Ribosome structure Molecular biology Crosslinking

Diethyl Malonimidate Research and Industrial Applications


Chiral Bis(oxazoline) Ligand Synthesis

Diethyl malonimidate dihydrochloride is the reagent of choice for the efficient, two-step synthesis of diverse C2-symmetric bis(oxazoline) (BOX) ligands, as demonstrated by a 70% isolated yield in the preparation of a cyclopropane-bridged BOX ligand [1]. This application is central to generating catalysts for enantioselective transformations in pharmaceutical and agrochemical synthesis.

Rhenium Cyanobis(oxazoline) Complex Synthesis

This compound is a key reactant for preparing rhenium cyanobis(oxazoline) oxo complexes, a specific class of potent enantioselective reduction catalysts . This application is not reported for its dimethyl analog, making diethyl malonimidate a unique precursor for this niche catalytic system.

Protein Quaternary Structure Crosslinking Analysis

Due to its specific cross-linking pattern, which differs from more common reagents like DMA, diethyl malonimidate serves as a valuable biochemical tool for probing protein quaternary structure and subunit interactions. Its use on glutamine synthetase revealed distinct heterologous interactions between subunits [2].

Ribosomal Subunit Interaction Stabilization

Diethyl malonimidate's unique ability to cross-link the 30S and 50S subunits of the 70S ribosome in E. coli makes it a specialized reagent for structural biology studies focused on ribosome assembly, dynamics, and the molecular basis of translation [3].

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